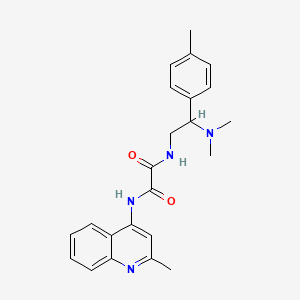

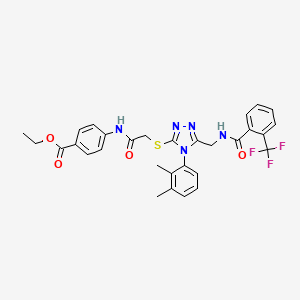

![molecular formula C21H19N3O2S2 B2516603 3,4-二甲基-N-(2-甲基-3-(噻唑并[5,4-b]吡啶-2-基)苯基)苯磺酰胺 CAS No. 896679-52-0](/img/structure/B2516603.png)

3,4-二甲基-N-(2-甲基-3-(噻唑并[5,4-b]吡啶-2-基)苯基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, 3,4-dimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide, is a derivative of benzenesulfonamide, which is a functional group known for its involvement in various biochemical processes. Benzenesulfonamides have been extensively studied due to their potential as inhibitors of enzymes like carbonic anhydrases and kynurenine 3-hydroxylase, which are implicated in conditions such as glaucoma, edema, epilepsy, and cancer .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the use of substituted benzaldehydes or benzoyl chlorides as starting materials. For instance, substituted N-(4-(6-methyl-1H-benzo[d]imidazol-2-yl)-5,6-dihydropyridin-1(2H)-yl)benzamide/benzenesulfonamides were synthesized using mesitylene sulfonyl chloride and various substituted benzoyl chlorides . Similarly, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide was synthesized for structural characterization . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. For example, the crystal and molecular-electronic structure of two sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were investigated to understand the intramolecular interactions that contribute to their reactivity . The molecular structure of the compound of interest would likely exhibit similar characteristics that influence its biological activity.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions depending on their substituents. For instance, the reaction of a thiazolo[3,2-a]benzimidazole derivative with different N-nucleophiles led to the formation of several azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives . The compound of interest may also participate in similar reactions, which could be exploited to create new derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. For example, the introduction of dimethyl groups into the benzenesulfonamide ring can decrease binding affinity to carbonic anhydrase isoforms but increase selectivity towards a specific isoform . The presence of a thiazole ring and specific substituents can lead to potent and selective beta3 adrenergic receptor agonist activity . The compound of interest would have its own unique set of physical and chemical properties that would dictate its solubility, stability, and interaction with biological targets.

科学研究应用

光动力治疗和光敏应用

- 癌症治疗的光动力治疗: 一项研究重点介绍了用苯磺酰胺衍生物取代的新型锌(II)酞菁化合物的合成和表征。这些化合物表现出作为光敏剂的显着特性,包括高单线态氧量子产率和足够的光降解量子产率。这些特性使它们成为光动力治疗中 II 型光敏剂的潜在候选者,光动力治疗是癌症的一种著名疗法 (Pişkin, Canpolat, & Öztürk, 2020).

- 光催化应用: 另一项研究合成了具有新型苯磺酰胺衍生物取代基的锌(II)酞菁,并研究了其光物理化学性质。该化合物表现出光催化应用的潜力,这归因于其光敏能力适合且足以用于此类应用 (Öncül, Öztürk, & Pişkin, 2021).

抗菌和抗癌特性

- 抗菌和抗癌活性: 对混合配体铜(II)-磺酰胺配合物的研究表明,磺酰胺衍生物在与 DNA 结合、影响 DNA 切割、遗传毒性和抗癌活性中起着重要作用。该研究表明,这些复合物主要通过细胞凋亡引起细胞死亡,这表明在抗菌和抗癌治疗中具有潜在应用 (González-Álvarez et al., 2013).

抗惊厥特性

- 抗惊厥剂: 一项关于合成含有磺酰胺部分的唑类的研究表明,一些化合物显示出显着的抗惊厥作用,特别是 4-(6-氨基-3,5-二氰基-4-(4-甲氧基苯基)-2-氧代吡啶-1(2H)-基)-N-(噻唑-2-基)苯磺酰胺,它对匹罗毒素诱发的惊厥提供了 100% 的保护作用,表明具有作为抗惊厥剂的潜力 (Farag et al., 2012).

晶体结构和分子相互作用

- 晶体结构分析: 对某些缩合产物的晶体结构的研究,例如 4-[(3,5-二溴-2-羟基-苯亚甲基)-氨基]-苯磺酰胺和相关化合物,提供了对分子间相互作用和结构改性对超分子聚集的影响的见解。这些信息对于理解这些化合物的构象特征至关重要,并且可以指导其在各种科学研究领域中的应用 (Chumakov et al., 2006).

未来方向

Thiazolo[5,4-b]pyridines, including “3,4-dimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide”, are promising scaffolds for the design of new medicines, including anticancer drugs . Their structural similarity to purine allows them to effectively bind to biological targets . Future research could focus on modifying the thiazolo[5,4-b]pyridine moiety to optimize its interaction with biological targets .

作用机制

Target of Action

Compounds with a thiazole ring have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to bind with high affinity to multiple receptors , which could be a potential mode of action for this compound.

Biochemical Pathways

Thiazole derivatives have been found to affect a wide range of biological activities , suggesting that they may interact with multiple biochemical pathways.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

属性

IUPAC Name |

3,4-dimethyl-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S2/c1-13-9-10-16(12-14(13)2)28(25,26)24-18-7-4-6-17(15(18)3)20-23-19-8-5-11-22-21(19)27-20/h4-12,24H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNYQVDPVYOIPDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2C)C3=NC4=C(S3)N=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-((1R,5S)-8-(2-(o-tolyloxy)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2516527.png)

![2-((1-phenylethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2516530.png)

![N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2516532.png)

![3-Hydroxy-3a-methylhexahydropyrrolo[1,2-b]isothiazole 1,1-dioxide](/img/structure/B2516535.png)

![8-(ethoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2516537.png)

![2-[(3-Benzyl-8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2516538.png)

![[1-Benzyl-3-(chloromethyl)azetidin-3-yl]methanol](/img/structure/B2516541.png)